Fructoseglutamic Acid Disodium Salt
Description
Contextualization within Amadori Compounds and Maillard Reaction Chemistry
The Maillard reaction, first described by Louis Camille Maillard in 1912, is a non-enzymatic browning reaction between amino acids and reducing sugars that occurs upon heating. wikipedia.orgcompoundchem.com This reaction is responsible for the desirable color and flavor of many cooked foods. The initial step involves the condensation of a reducing sugar, like fructose (B13574), with an amino acid, such as glutamic acid, to form a Schiff base. This unstable intermediate then undergoes an Amadori rearrangement to form a more stable ketoamine, known as an Amadori product. biosyn.comwikipedia.org Fructoseglutamic acid is a specific and important example of these Amadori compounds. nih.gov The reaction is influenced by factors such as temperature, pH, and the types of sugars and amino acids involved. nih.govresearchgate.net Fructose, in particular, is more reactive than glucose in the Maillard reaction because a greater proportion of it exists in the open-chain form. wikipedia.org
Significance as a Maillard Reaction Product Model Compound
Fructoseglutamic acid disodium (B8443419) salt is frequently used as a model compound in research to study the progression of the Maillard reaction. mdpi.com By isolating and studying a specific Amadori product, scientists can gain insights into the subsequent, more complex stages of the reaction, which lead to the formation of a wide array of compounds, including flavor molecules and potentially harmful substances like acrylamide. scispace.commdpi.com Research on model systems, such as the one involving chitosan (B1678972) and various sugars, has demonstrated that the type of sugar significantly impacts the characteristics and antioxidant activity of the resulting Maillard reaction products (MRPs). cabidigitallibrary.org For instance, glutamic acid-glucose Amadori rearrangement products have been noted for their umami-like taste. mdpi.com
The study of such model compounds is crucial for understanding how different food components and processing conditions affect the final product. researchgate.net For example, the degradation of Amadori products gives rise to highly reactive dicarbonyl compounds, which are precursors to advanced glycation end products (AGEs). frontiersin.org
Historical Development of Related Research in Food Chemistry and Biochemistry
The scientific journey of understanding the Maillard reaction began with Maillard's initial observations in 1912. wikipedia.orgresearchgate.net However, his work was largely overlooked until the 1940s and 1950s, when the food industry recognized its importance in the browning and flavor development of processed foods. researchgate.netnih.gov In 1953, John E. Hodge published a comprehensive mechanism for the Maillard reaction, which remains a foundational framework in the field. wikipedia.org The discovery of the Amadori rearrangement by Mario Amadori in 1925 was a pivotal moment in understanding the initial stable products of this reaction. wikipedia.org Over the decades, research has expanded from food science to biochemistry and medicine, investigating the roles of Maillard reaction products in vivo. scispace.comnih.gov The development of analytical techniques like high-performance cation exchange chromatography coupled to tandem mass spectrometry has been instrumental in the separation and identification of Amadori compounds in both model systems and food products. imreblank.ch
Current Research Landscape and Unaddressed Fundamental Questions
Current research on Fructoseglutamic Acid Disodium Salt and other Amadori products is focused on several key areas. Scientists are investigating the precise pathways through which these compounds degrade to form flavor molecules and other advanced Maillard reaction products. mdpi.com There is also significant interest in the biological effects of consuming Amadori products, with studies exploring their potential roles in human health. nih.gov
Despite considerable progress, many fundamental questions remain. The complete elucidation of the entire Maillard reaction network, with its myriad of parallel and consecutive reactions, is still an ongoing challenge. acs.org The precise mechanisms by which different Amadori products, such as Fructoseglutamic acid, contribute to specific flavors and aromas are not fully understood. mdpi.com Furthermore, the long-term physiological effects of dietary intake of specific Amadori compounds require more in-depth investigation. nih.gov Future research will likely focus on developing advanced analytical methods for the comprehensive analysis of these complex reaction mixtures and conducting systematic in vitro and in vivo studies to understand their biological functions. nih.gov
Properties
Molecular Formula |
C₁₁H₁₇NNa₂O₉ |
|---|---|
Molecular Weight |
353.23 |
Synonyms |
N-(1-Deoxy-D-fructos-1-yl)-L-glutamic Acid Disodium Salt; _x000B_(S)-1-Deoxy-1-[(1,3-dicarboxypropyl)amino]-D-fructose Disodium Salt; 1-Deoxy-1-[(L-1,3-dicarboxypropyl)amino]-D-fructose Disodium Salt; L-Glutamic Acid D-Fructose Deriv. Disodium Salt; 1-Deo |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Strategies of Fructoseglutamic Acid Disodium Salt
Laboratory-Scale Synthetic Methodologies
The laboratory synthesis of fructoseglutamic acid disodium (B8443419) salt is centered on the controlled reaction between L-glutamic acid and a suitable hexose (B10828440) sugar, typically D-glucose, which then isomerizes to fructose (B13574). The Maillard reaction is the fundamental process, which involves a series of complex reactions to ultimately yield the desired Amadori product. wikipedia.orgbiosyn.com
Recent research has focused on developing food-grade synthetic methods that optimize the yield of the target compound while minimizing the formation of advanced Maillard reaction products. A highly effective approach combines lyophilization and subsequent thermal treatment. acs.org In a representative procedure, a solution of glucose and glutamic acid is adjusted to a neutral pH and then freeze-dried. The lyophilized powder is then heated to induce the Maillard reaction and the subsequent Amadori rearrangement. acs.org
This method has been shown to produce N-(β-d-deoxyfructos-1-yl)-l-glutamic acid as the primary isomer in a yield as high as 96.08%. acs.org The thermal treatment is a critical step, with specific temperatures and durations being key to maximizing the yield of the Amadori product. For instance, heating at 90°C for 80 minutes has been reported as an effective condition. acs.org The use of a neutral pH (around 7.0) is also crucial, as the reaction is influenced by the pH of the medium. acs.orgmdpi.com
Table 1: Optimized Reaction Conditions for the Synthesis of N-(1-deoxy-D-fructos-1-yl)-L-glutamic acid
| Parameter | Condition | Rationale |
|---|---|---|
| Reactants | D-Glucose and L-Glutamic Acid | Readily available precursors for the Maillard reaction. |
| Solvent | Water | A green and food-grade solvent. acs.org |
| pH | 7.0 | A neutral pH favors the initial stages of the Maillard reaction and the stability of the Amadori product. acs.orgmdpi.com |
| Pre-treatment | Lyophilization (Freeze-drying) | Creates a deep eutectic solvent (DES) environment, which can enhance the reaction rate. acs.org |
| Reaction Temperature | 90 °C | Provides the necessary energy for the Amadori rearrangement to occur efficiently. acs.org |
| Reaction Time | 80 minutes | An optimized duration to maximize the yield of the desired product while minimizing the formation of byproducts. acs.org |
The synthesis of fructoseglutamic acid relies on the selection of appropriate precursors. The amino acid precursor is L-glutamic acid. For the sugar component, while fructose can be used directly, D-glucose is a common starting material. acs.org During the initial stages of the Maillard reaction, D-glucose isomerizes to D-fructose, which then reacts with the amino group of L-glutamic acid. wikipedia.org Fructose is known to be more reactive in the Maillard reaction than glucose because a larger proportion of it exists in the open-chain form, which is necessary for the reaction to proceed. wikipedia.orgnih.gov
The stoichiometry of the reactants, specifically the molar ratio of the amino acid to the sugar, can influence the reaction rate and the product profile. While equimolar ratios are often employed in foundational studies of the Maillard reaction mdpi.com, the optimal stoichiometry for maximizing the yield of the desired fructoseglutamic acid may vary depending on the specific reaction conditions.
Following the synthesis, the purification of fructoseglutamic acid from the complex reaction mixture is a critical step to obtain research-grade material. The crude product will contain unreacted precursors, intermediates, and various side products of the Maillard reaction. uni-giessen.de
Commonly employed purification techniques for Amadori products include chromatographic methods. Preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool for isolating the desired compound with high purity. uni-giessen.de Cation exchange chromatography is another effective method, particularly for separating the amino acid-sugar adduct from unreacted sugar and other non-ionic byproducts. mdpi.com
After purification, the isolated fructoseglutamic acid is typically characterized using analytical techniques such as mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its chemical structure and purity. acs.orgamazonaws.com The final step to obtain the disodium salt involves treating the purified fructoseglutamic acid with a sodium base, such as sodium hydroxide (B78521), in a stoichiometric amount to deprotonate the two carboxylic acid groups.
Table 2: Purification and Characterization Methods
| Technique | Purpose | Details |
|---|---|---|
| Preparative HPLC | Isolation and Purification | Separates the target compound from a complex mixture based on its physicochemical properties. uni-giessen.de |
| Cation Exchange Chromatography | Purification | Separates compounds based on their net positive charge, effective for isolating the amino-functionalized product. mdpi.com |
| Mass Spectrometry (MS) | Structural Characterization | Confirms the molecular weight of the synthesized compound. acs.orgamazonaws.com |
| NMR Spectroscopy (1D/2D) | Structural Elucidation | Provides detailed information about the chemical structure, including the connectivity of atoms and stereochemistry. acs.orgamazonaws.com |
| Lyophilization | Isolation | Freeze-drying the purified fractions to obtain the final product as a solid. uni-giessen.de |
Challenges and Innovations in Synthetic Pathways
The synthesis of fructoseglutamic acid is not without its challenges, primarily related to controlling the stereochemistry of the final product and minimizing the formation of a multitude of side products inherent to the Maillard reaction.
A significant challenge in the synthesis of fructoseglutamic acid lies in controlling the stereochemistry at the C-2 position of the fructose moiety. The Amadori rearrangement, the key reaction in the formation of the ketoamine structure, proceeds through a mechanism that scrambles the stereochemistry at this carbon atom. nih.gov This means that even if the starting sugar is a pure stereoisomer (e.g., D-glucose), the resulting Amadori product will be a mixture of epimers at the C-2 position.
While the β-fructopyranose form is generally more stable and constitutes a significant portion of the product mixture under certain conditions acs.org, achieving complete stereochemical control to yield a single stereoisomer remains a formidable challenge in non-enzymatic synthesis. Research into stereoselective synthesis methods, potentially involving chiral catalysts or enzymatic processes, could offer a pathway to overcoming this limitation.
The Maillard reaction is a cascade of reactions that, if allowed to proceed beyond the initial stages, leads to the formation of a complex mixture of compounds, including brown nitrogenous polymers known as melanoidins, as well as various flavor and aroma compounds. wikipedia.orgmdpi.com Key intermediates that lead to these side products include dicarbonyl compounds, which can further react with amines in what is known as Strecker degradation. wikipedia.org
Mitigating the formation of these side products is crucial for obtaining a high yield and purity of fructoseglutamic acid. The primary strategy for this is the careful control of reaction conditions. By using optimized temperatures and reaction times, as demonstrated in the lyophilization-thermal treatment method, the reaction can be effectively halted after the formation of the Amadori product, thus preventing its further degradation. acs.org The use of lower temperatures and the exclusion of oxygen can also help to minimize the formation of advanced glycation end-products (AGEs) and other oxidation-related side products. wikipedia.org
Preparation of Isotopic and Analogous Derivatives for Mechanistic Elucidation
The elucidation of the precise mechanisms of action and metabolic fate of Fructoseglutamic Acid Disodium Salt necessitates the synthesis of specialized molecular tools. Isotopic labeling and the creation of structural analogs are pivotal strategies in this endeavor, providing invaluable insights for tracer studies and structure-activity relationship (SAR) investigations.
Synthesis of Labeled this compound for Tracer Studies
The synthesis of isotopically labeled this compound is fundamental for conducting tracer studies, which allow for the tracking and quantification of the compound and its metabolites within biological systems. The general approach involves the reaction of an isotopically labeled precursor, typically the fructose moiety, with the non-labeled amino acid.
The most common method for preparing Amadori products, the class of compounds to which Fructoseglutamic Acid belongs, is through the Maillard reaction. researchgate.net In a typical synthesis, isotopically labeled D-fructose, such as ¹³C-labeled D-fructose, is reacted with the disodium salt of L-glutamic acid in a suitable solvent system, often a mixture of methanol (B129727) and water, under controlled temperature and pH conditions. acs.orgnih.govmdpi.com The use of stable isotopes like ¹³C, ²H, or ¹⁵N is preferred for their safety and ease of detection by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov
The reaction proceeds via the formation of a Schiff base between the carbonyl group of the labeled fructose and the primary amino group of glutamic acid, followed by the Amadori rearrangement to yield the stable 1-amino-1-deoxy-2-ketose structure. researchgate.netbiosyn.com Purification of the resulting labeled this compound is typically achieved through chromatographic techniques such as ion-exchange or reversed-phase high-performance liquid chromatography (HPLC). tandfonline.comresearchgate.net
The successful synthesis of the labeled compound is confirmed by analytical techniques like mass spectrometry, which will show a predictable mass shift corresponding to the incorporated isotope, and NMR spectroscopy, which can confirm the position of the label within the molecule. acs.orgnih.govnih.gov These labeled compounds serve as essential standards for the quantitative determination of this compound in biological samples during metabolic studies. nih.govnih.gov
Below is a table summarizing potential isotopically labeled precursors for the synthesis of labeled this compound.
| Labeled Precursor | Isotope(s) | Potential Application in Tracer Studies |
| D-Fructose-¹³C₆ | ¹³C | Tracing the complete carbon backbone of the fructose moiety. |
| D-Fructose-1-¹³C | ¹³C | Investigating reactions specifically at the C-1 position of fructose. |
| L-Glutamic acid-¹⁵N | ¹⁵N | Following the fate of the amino acid portion of the molecule. |
| L-Glutamic acid-¹³C₅ | ¹³C | Tracking the carbon skeleton of the glutamic acid residue. |
This table is generated based on commercially available labeled compounds and general principles of metabolic tracer studies.
Creation of Structural Analogs for Structure-Activity Relationship Investigations
To understand the relationship between the chemical structure of this compound and its biological activity, structural analogs are synthesized and evaluated. These investigations help to identify the key functional groups and structural features responsible for the compound's effects. The synthesis of such analogs typically involves modifying either the amino acid or the sugar moiety. nih.gov
Modification of the Amino Acid Moiety:
One approach is to replace L-glutamic acid with other amino acids. This allows for the investigation of the importance of the dicarboxylic acid nature and the side chain length of the amino acid component. For example, analogs could be synthesized using aspartic acid, which has a shorter side chain, or aminoadipic acid, which has a longer side chain. Furthermore, replacing glutamic acid with a neutral amino acid like alanine (B10760859) or a basic amino acid like lysine (B10760008) would help to determine the role of the acidic side chain in the compound's activity. The synthesis of these analogs would follow a similar Maillard reaction protocol as for the parent compound. nih.gov
Modification of the Sugar Moiety:
The fructose portion of the molecule can also be modified to probe the importance of its structure. Analogs can be prepared using different monosaccharides, such as glucose (to form the corresponding glucosyl-glutamic acid derivative) or other hexoses. Additionally, specific hydroxyl groups on the fructose ring could be deoxygenated or epimerized to assess their role in binding to potential biological targets. For instance, the synthesis and evaluation of fructose analogues have been used to explore the specificity of sugar transporters. nih.gov
The synthesized analogs are then subjected to biological assays to determine their activity relative to the parent this compound. This comparative analysis provides insights into the structural requirements for activity and can guide the design of new compounds with potentially enhanced or more specific effects. nih.gov
The following table presents a hypothetical set of structural analogs of this compound and the rationale for their synthesis in a structure-activity relationship study.
| Structural Analog | Modification from Parent Compound | Rationale for Investigation |
| Fructose-aspartic Acid Disodium Salt | Glutamic acid replaced with aspartic acid. | To assess the influence of the amino acid side chain length. |
| Fructose-alanine Sodium Salt | Glutamic acid replaced with alanine. | To investigate the role of the acidic side chain. |
| Glucose-glutamic Acid Disodium Salt | Fructose replaced with glucose. | To determine the importance of the ketose versus aldose sugar. |
| 6-Deoxyfructose-glutamic Acid Disodium Salt | Hydroxyl group at C-6 of fructose removed. | To evaluate the role of the C-6 hydroxyl group in biological activity. |
This table is a conceptual representation of potential analogs for an SAR study, based on established principles of medicinal chemistry.
Formation Pathways and Influencing Factors of Fructoseglutamic Acid Disodium Salt
Mechanistic Investigations of Amadori Rearrangement Involving Fructose (B13574) and Glutamic Acid
The formation of fructoseglutamic acid is a multi-step process initiated by the Maillard reaction. While the reaction between an aldose sugar (like glucose) and an amino acid leads to a classic Amadori product, the reaction involving a ketose sugar like fructose results in a structurally related compound sometimes referred to as a Heyns product. However, the term Amadori product is often used more broadly in food chemistry to describe the initial stable ketoamine product. wur.nlencyclopedia.pub
The mechanism proceeds as follows:
Condensation and Schiff Base Formation : The reaction begins with the nucleophilic attack of the primary amino group (-NH₂) of glutamic acid on the carbonyl carbon of the open-chain form of fructose. This is a condensation reaction that results in the elimination of a water molecule and the formation of an unstable intermediate known as a Schiff base, or glycosylamine. nih.govbiosyn.com
Amadori/Heyns Rearrangement : The unstable Schiff base then undergoes a spontaneous intramolecular rearrangement. This acid or base-catalyzed isomerization transforms the initial product into a more stable 1-amino-1-deoxy-2-ketose derivative, which is the fructose-glutamic acid Amadori product. biosyn.comwikipedia.org This ketoamine structure is a key, relatively stable intermediate in the Maillard reaction cascade. Once this product is formed, the bond between the sugar and the amino acid is essentially fixed. wikipedia.org
Fructose is known to be significantly more reactive in the Maillard reaction than glucose, in part due to a higher proportion existing in the open-chain form, making its carbonyl group more accessible for the initial reaction. nih.govnih.gov
Impact of Reaction Parameters on Formation Kinetics
The rate of formation and the final yield of Fructoseglutamic Acid Disodium (B8443419) Salt are highly dependent on several environmental and compositional factors.
Source: Adapted from Liu et al., International Journal of Food Science and Technology, 2012. oup.com
The solvent system and physical state of the reactants have a profound impact.
Aqueous Systems: In water, the reaction proceeds, but the presence of water can also favor the reverse reaction of the initial condensation step (hydrolysis of the Schiff base).
Organic Solvents: Methods using organic solvents like methanol (B129727) can be used to synthesize Amadori products, often yielding around 20-30%. nih.gov
Low-Moisture/Solid-State Systems: Dehydration methods such as freeze-drying, spray-drying, or fusion methods (heating dry reactants) can significantly increase the yield of Amadori products. nih.gov For example, a study on a glutamic acid-glucose system using a freeze-dried preparation method achieved a yield as high as 96.08%. nih.gov This is because removing water, a product of the initial condensation, shifts the reaction equilibrium toward the formation of the Schiff base and, subsequently, the Amadori product. nih.gov
Water activity (aw), a measure of the unbound, available water in a system, is a crucial factor in the Maillard reaction. nih.gov It is distinct from total moisture content. The reaction rate is highly dependent on aw.
At very low aw (below 0.2-0.3), the reaction rate is slow due to the limited mobility of reactants in the highly viscous or solid matrix. massey.ac.nz
As aw increases, the reaction rate accelerates because the reactants gain mobility. The maximum reaction rate for Maillard browning is typically observed in the intermediate aw range of 0.6 to 0.7. nih.govmassey.ac.nz
At high aw (above 0.7), the reaction rate begins to decrease again. This is attributed to the dilution effect, where the high concentration of water dilutes the reactants, slowing the reaction rate. nih.govroyalcoffee.comnih.gov
Therefore, to maximize the yield of Amadori products, controlling water activity within the optimal intermediate range is essential.
Interactive Table: General Impact of Water Activity (aw) on Maillard Reaction Rate
Source: Compiled from principles described in multiple sources. nih.govmassey.ac.nznih.gov
Occurrence and Characterization in Model Systems
To understand the complex kinetics and pathways of the Maillard reaction without the interference of other components present in food, researchers extensively use controlled in vitro model systems. oup.com These systems are ideal for producing and characterizing specific glycation products in a reproducible manner. acs.org
A typical model system for studying the formation of fructoseglutamic acid would involve dissolving fructose and glutamic acid in a buffered aqueous solution at a specific pH. acs.org The concentrations and molar ratios of the reactants are precisely controlled. This solution is then incubated at a constant temperature for a defined period, which can range from hours to weeks, depending on the reaction conditions. oup.comresearchgate.net
Throughout the incubation, samples can be taken at various time points to monitor the progress of the reaction. The formation of the Amadori product and the depletion of the initial reactants are typically quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and mass spectrometry (MS). acs.orgnih.gov These methods allow for the separation, identification, and quantification of the specific fructose-glutamic acid compound. nih.gov Such in vitro studies have been fundamental in establishing that fructose is a more potent glycating agent than glucose. nih.govsjf.edu For example, recent research has focused on creating comprehensive mass spectral libraries of glycation products by reacting various amino acids, including glutamic acid, with sugars in heated model systems to aid in their identification in more complex samples. acs.org
Analysis in Defined Food Matrix Models
The formation of Fructoseglutamic Acid, the precursor to the disodium salt, is a complex process arising from the Maillard reaction between fructose and glutamic acid. To understand the kinetics and influencing factors of this reaction, researchers utilize defined food matrix models. These models are simplified systems, typically aqueous solutions, containing the primary reactants (fructose and an amino acid) under controlled conditions. This approach allows for the systematic investigation of variables such as temperature, pH, reactant concentration, and time, isolating their effects on the reaction pathways without the interference of other components present in real food systems. oup.comnih.gov
In a fructose-histidine (B570085) model system, which provides insights applicable to other amino acids like glutamic acid, studies have demonstrated that higher temperatures significantly accelerate the condensation reaction. nih.gov For instance, increasing the temperature from 50°C to 90°C resulted in a dramatic increase in the reduction of both fructose and the amino acid, indicating a higher rate of entry into the initial stage of the Maillard reaction. nih.gov Similarly, increasing the initial concentration of the reactants promotes the formation of intermediate products and, subsequently, the final brown pigments. nih.gov
The pH of the system is another critical factor. The rate of the initial step of the Maillard reaction is often decreased at pH values lower than the pKa of the amino group due to reduced nucleophilicity. acs.org Conversely, alkaline conditions tend to accelerate the reaction. In a fructose-lysine model, reactant reduction increased significantly as the pH was raised from 6.0 to 10.0. nih.gov The initial pH can affect not only the reaction rate but also the types of intermediate products formed. nih.gov
Kinetic studies in fructose-glycine model systems have shown that the development of brown color and antioxidative properties follows specific kinetic orders, which can be modeled to predict the extent of the Maillard reaction in foods. oup.com These models are crucial for understanding how fructose, a ketose sugar, behaves differently from aldose sugars like glucose in the Maillard reaction. oup.com While the initial stages of the reaction appear to occur more rapidly with fructose than with glucose, the subsequent pathways are complex. nih.gov
Interactive Table: Effect of Temperature on Reactant Consumption in a Fructose-Histidine Model System (Data derived from nih.gov)
| Temperature (°C) | Fructose Reduction (mg) | Histidine Reduction (mg) |
|---|---|---|
| 50 | 4.04 | 5.20 |
| 60 | 10.15 | 11.33 |
| 70 | 25.46 | 27.87 |
| 80 | 58.82 | 55.67 |
| 90 | 99.38 | 78.07 |
Inhibition and Modulation of Fructoseglutamic Acid Disodium Salt Formation
The formation of Fructoseglutamic Acid and other Maillard reaction products can alter the nutritional and sensory properties of food. Therefore, controlling its formation is of significant interest in food science. Inhibition and modulation strategies focus on interfering with the reaction at various stages.
Identification of Inhibitory Compounds and Their Mechanisms
Several natural and synthetic compounds have been identified as inhibitors of the Maillard reaction through various mechanisms. These mechanisms include trapping reactive intermediates, chelating metal ions, and scavenging free radicals that propagate the reaction. researchgate.netjbiochemtech.com
Phenolic Compounds: Found in plants, tea, and spices like cinnamon and rosemary, phenolics are effective inhibitors. researchgate.net Their mechanism often involves trapping reactive α-dicarbonyl compounds, such as glyoxal (B1671930) and methylglyoxal, which are key intermediates formed from the degradation of the initial Heyns product (the fructose-amino acid adduct). researchgate.net By reacting with these dicarbonyls, phenolics prevent them from cross-linking with amino acids to form advanced glycation end-products (AGEs). researchgate.net
Pyridoxamine (B1203002): A form of vitamin B6, pyridoxamine is a well-studied inhibitor that acts at multiple points in the pathway. jbiochemtech.com It can block the oxidation of Amadori and Heyns products, trap reactive carbonyl and dicarbonyl compounds, and chelate transition metal ions that catalyze oxidative reactions. jbiochemtech.com
Sulfur-Containing Compounds: Compounds like sulfur dioxide and N-acetylcysteine can inhibit the Maillard reaction. acs.org Sulfites, for example, can carry out a nucleophilic attack on the carbonyl group of fructose, forming an adduct that prevents the sugar from reacting with glutamic acid. youtube.com This effectively blocks the first step of the reaction.
Metformin: This compound is known to trap dicarbonyl intermediates, particularly methylglyoxal, thereby inhibiting the formation of later-stage Maillard products. jbiochemtech.com
Interactive Table: Summary of Maillard Reaction Inhibitors and Their Mechanisms
| Inhibitory Compound | Primary Mechanism of Action | Reference |
|---|---|---|
| Phenolic Compounds | Trapping of α-dicarbonyl intermediates (e.g., methylglyoxal). | researchgate.net |
| Pyridoxamine | Blocks oxidation of Heyns products; traps carbonyls; chelates metal ions. | jbiochemtech.com |
| Sulfites | Nucleophilic attack on the sugar's carbonyl group, blocking reaction with amino acids. | acs.orgyoutube.com |
| Metformin | Trapping of dicarbonyl intermediates. | jbiochemtech.com |
| N-acetylcysteine | Inhibits reaction, may form colorless products. | acs.org |
Strategies for Modulating Reaction Pathways
Beyond adding specific inhibitory compounds, the formation of Fructoseglutamic Acid can be controlled by modulating the environmental and processing conditions that govern the Maillard reaction.
Control of pH: Adjusting the pH is a primary strategy. Lowering the pH reduces the nucleophilicity of the amino group of glutamic acid, slowing the initial condensation with fructose. acs.org However, extremely acidic conditions can promote other sugar degradation pathways. acs.org Generally, higher pH values (e.g., 8-10) accelerate the Maillard reaction, so maintaining a neutral or slightly acidic environment can be an effective control measure. youtube.com
Temperature and Time Management: The Maillard reaction is highly dependent on temperature. Reducing the processing temperature and minimizing heating time are fundamental strategies to limit the extent of the reaction. youtube.com
Control of Water Activity (aW): The Maillard reaction rate is maximal at intermediate water activities (aW of 0.4–0.8). acs.org In very high-moisture systems, the dilution of reactants slows the reaction. In very low-moisture systems, the lack of reactant mobility hinders the reaction. Therefore, formulating products to have aW values outside of the optimal range can help modulate the formation of Maillard products.
Targeting Reactants: Another strategy involves modifying the reactants themselves. acs.org This can include replacing highly reactive sugars like fructose with less reactive ones or using proteins or amino acid derivatives where the amino groups are less available to participate in the reaction. acs.org
By strategically applying these modulation techniques, it is possible to guide the reaction pathways away from the formation of undesirable compounds like Fructoseglutamic Acid, thereby controlling the final properties of the food product.
Mechanistic Studies and Biological Interactions of Fructoseglutamic Acid Disodium Salt in Non Clinical Systems
Studies in Non-Human Biological Systems for Fundamental Mechanistic Understanding
Role in Specific Biochemical Cycles or Networks in Experimental Organisms
Fructoseglutamic acid, an Amadori rearrangement product, is formed from the non-enzymatic reaction of fructose (B13574) and glutamic acid. nih.govwikipedia.orgresearchgate.net While extensive research on the specific role of Fructoseglutamic Acid Disodium (B8443419) Salt in discrete biochemical cycles within experimental organisms is not widely documented, its identity as a fructosyl-amino acid suggests its likely interaction with metabolic pathways geared towards the processing of Maillard reaction products. nih.govnih.gov In mammals, glutamate (B1630785), one of the constituent parts of this compound, is a non-essential amino acid central to numerous metabolic pathways, including the urea (B33335) cycle, Krebs cycle, and the synthesis of other amino acids and nucleotides. nih.govmdpi.comnih.govresearchgate.net
The metabolic fate of fructosyl-amino acids is an area of active investigation. Studies on similar Amadori products, such as fructoselysine, indicate that gut microbiota may play a significant role in their degradation. nih.gov It is plausible that Fructoseglutamic acid could be similarly metabolized by microbial enzymes within the gastrointestinal tract of experimental animals. The liberated glutamic acid could then enter the host's amino acid pool and participate in various metabolic networks. mdpi.comnih.gov For instance, glutamate is a key substrate for transamination reactions, donating its amino group to α-keto acids to form new amino acids, and is reversibly converted to α-ketoglutarate, an intermediate of the Krebs cycle, by glutamate dehydrogenase. mdpi.comnih.govresearchgate.net
Furthermore, the fructose moiety, upon cleavage from the amino acid, could potentially be phosphorylated by fructokinase to fructose-1-phosphate (B91348) and subsequently enter glycolysis. However, the enzymatic machinery for the direct cleavage of the bond between fructose and glutamic acid in mammalian tissues is not well-characterized.
The table below summarizes the potential involvement of Fructoseglutamic acid's constituent parts in key metabolic pathways, based on the known roles of glutamate and fructose.
| Metabolic Pathway | Potential Interaction of Constituent Parts | Experimental Context |
| Glutamate Metabolism | Liberated glutamic acid can be converted to α-ketoglutarate and enter the Krebs cycle. It can also act as a nitrogen donor in transamination reactions for the synthesis of other amino acids. mdpi.comnih.govresearchgate.net | General mammalian metabolism. nih.govmdpi.com |
| Urea Cycle | Glutamate can be deaminated to release ammonia, which is then incorporated into the urea cycle for excretion. mdpi.comresearchgate.net | Primarily in the liver of mammalian models. mdpi.com |
| Glycolysis | The fructose component, if released, could be metabolized through the glycolytic pathway. | Dependent on the presence of appropriate enzymes for cleavage and phosphorylation. |
| Gut Microbiota Metabolism | Gut microbes may possess enzymes capable of degrading Fructoseglutamic acid, making its components available for absorption and metabolism by the host. nih.gov | In vivo studies in experimental organisms with intact gut microbiota. nih.gov |
Enzymatic and Non-Enzymatic Degradation Pathways
The degradation of Fructoseglutamic Acid Disodium Salt can proceed through both enzymatic and non-enzymatic routes. As an Amadori product, its stability and degradation are influenced by physiological conditions such as pH and temperature. mdpi.comimreblank.ch
Identification of Enzymes Involved in this compound Catabolism
Specific enzymes that catabolize this compound have not been definitively identified in the literature. However, research on similar fructosyl-amino acids points to the existence of enzymes capable of their degradation. Fructosyl amino acid oxidases (FAOD), also known as amadoriases, have been identified in various microorganisms, including bacteria and fungi. nih.govresearchgate.netnih.govmdpi.com These enzymes catalyze the oxidative cleavage of the C-N bond between the sugar and the amino acid. nih.govmdpi.com
For example, a fructosyl amino acid oxidase from Corynebacterium has been shown to act on a range of fructosyl-amino acids. nih.gov The reaction typically yields glucosone and the corresponding amino acid. nih.gov It is conceivable that a similar enzyme with specificity for Fructose-glutamic acid exists in certain microorganisms. Studies on the gut microbiota of infants have revealed differences in the ability to degrade fructoselysine, suggesting that specific bacterial species possess the necessary enzymatic machinery. nih.gov
The table below lists enzymes known to be involved in the catabolism of related Amadori products, which may have analogous functions for Fructoseglutamic acid.
| Enzyme | Source Organism(s) | Substrate(s) | Potential Action on Fructoseglutamic Acid |
| Fructosyl Amino Acid Oxidase (FAOD) / Amadoriase | Aspergillus sp., Corynebacterium sp., Pseudomonas sp. nih.govresearchgate.net | Fructosyl-glycine, Fructosyl-phenylalanine, Fructosyl-ε-lysine researchgate.net | Oxidative cleavage of the bond between the fructose and glutamic acid moieties. |
| Fructosamine-6-phosphate Deglycase | Gut microbiota nih.gov | Fructosamine-6-phosphates | Cleavage of the phosphorylated form of Fructoseglutamic acid. |
| Fructoselysine Kinase | Gut microbiota nih.gov | Fructoselysine | Phosphorylation of the fructose moiety as a potential first step in degradation. |
Characterization of Degradation Products and Their Stability
The degradation of Fructoseglutamic acid, whether enzymatic or non-enzymatic, is expected to yield several smaller molecules. Based on studies of other fructosyl-amino acids, the primary degradation products are likely to be glutamic acid and various sugar-derived compounds.
Enzymatic degradation by fructosyl amino acid oxidase would likely yield glutamic acid and glucosone . nih.gov Glucosone is an unstable intermediate that can undergo further reactions.
Non-enzymatic degradation under physiological conditions can be more complex. Studies on the degradation of N-(1-deoxy-D-fructos-1-yl)glycine, a similar Amadori compound, showed that the rate of degradation increases with pH. imreblank.ch The degradation of fructoselysine under physiological conditions has been shown to produce Nε-carboxymethyllysine (CML) and erythronic acid through oxidative cleavage. researchgate.netnih.gov It is plausible that analogous products, such as N-carboxymethylglutamic acid , could be formed from the degradation of Fructoseglutamic acid.
The stability of these degradation products varies. Glutamic acid is a stable amino acid that can be readily integrated into cellular metabolism. mdpi.com Sugar-derived products like glucosone are generally less stable and can participate in further reactions, contributing to the formation of advanced glycation end-products (AGEs). tandfonline.com
The following table outlines potential degradation products of Fructoseglutamic acid and their likely stability.
| Degradation Product | Formation Pathway | Reported Stability |
| Glutamic Acid | Enzymatic and Non-enzymatic | Stable |
| Glucosone | Enzymatic | Unstable |
| N-carboxymethylglutamic acid (hypothetical) | Non-enzymatic (oxidative) | Likely stable |
| Erythronic acid | Non-enzymatic (oxidative) | Relatively stable researchgate.net |
Investigation of Non-Enzymatic Degradation under Physiological Conditions
The non-enzymatic degradation of Amadori products like Fructoseglutamic acid is a spontaneous process that occurs under physiological conditions. The rate and pathway of this degradation are significantly influenced by factors such as temperature, pH, and the presence of oxygen and metal ions. mdpi.comimreblank.chnih.gov
Studies on model Amadori compounds have shown that their degradation is accelerated at higher pH values. imreblank.ch For instance, the degradation of N-(1-deoxy-D-fructos-1-yl)glycine was significantly faster at pH 8 compared to pH 5. imreblank.ch The stability of glutamic acid-glucose Amadori products has been noted to be greater in acidic conditions. mdpi.com
The degradation process can involve a series of complex reactions, including enolization, oxidation, and fragmentation. maastrichtuniversity.nl Under aerobic conditions and in the presence of transition metals, the fructosamine (B8680336) moiety can undergo oxidative cleavage. nih.gov For example, the degradation of a model fructosamine, Nε-(1-deoxy-D-fructos-1-yl)hippuryl-lysine, at pH 7.4 and 37°C resulted in the formation of Nε-carboxymethyl-hippuryl-lysine and hippuryl-lysine. nih.gov This reaction was influenced by the presence of oxygen and was inhibited by antioxidants and metal chelators, indicating a free radical-mediated mechanism. nih.gov
Therefore, it is anticipated that the non-enzymatic degradation of this compound under physiological conditions would also be subject to these influences, leading to a heterogeneous mixture of degradation products.
The table below summarizes the influence of various physiological factors on the non-enzymatic degradation of Amadori products, which is applicable to this compound.
| Factor | Effect on Degradation Rate | Resulting Products/Pathways |
| pH | Increased degradation at higher pH imreblank.ch | Influences the specific degradation pathways and product yields. |
| Temperature | Increased degradation with higher temperature mdpi.com | Accelerates the overall rate of reaction. |
| Oxygen | Promotes oxidative degradation nih.gov | Leads to the formation of oxidative cleavage products like carboxymethylated amino acids. researchgate.netnih.gov |
| Metal Ions (e.g., Fe2+) | Catalyze oxidative reactions nih.gov | Enhance the formation of reactive oxygen species and subsequent degradation. |
Advanced Analytical Methodologies for Fructoseglutamic Acid Disodium Salt
Chromatographic Separation Techniques
Chromatography is a cornerstone for the separation and analysis of Fructoseglutamic Acid Disodium (B8443419) Salt from complex matrices. High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC) are particularly well-suited for its direct analysis, while Gas Chromatography-Mass Spectrometry (GC-MS) can be employed following chemical derivatization.
HPLC is a powerful tool for the analysis of Amadori compounds like Fructoseglutamic Acid Disodium Salt. Method development focuses on selecting the appropriate stationary and mobile phases to achieve optimal separation from parent reactants (fructose and glutamic acid) and other Maillard reaction products.
Column Selection:
Anion-exchange chromatography has proven effective for separating Amadori compounds. For instance, a CarboPac PA-1 column can be used, leveraging the acidic differences between the amino acid and its corresponding Amadori product acs.orgacs.org.
Cation-exchange chromatography is another viable option. An IonPac CS-17 column has been successfully used to separate various glucose-derived Amadori compounds imreblank.ch.
Reversed-phase (RP) chromatography can also be applied, often with ion-pairing agents to improve retention of the polar analyte.
Mobile Phase Composition: The mobile phase is critical for achieving good resolution. Gradient elution is often employed.
For anion-exchange columns, a gradient of sodium acetate (B1210297) in an aqueous sodium hydroxide (B78521) or ammonium (B1175870) hydroxide solution is commonly used acs.orgacs.orgimreblank.chnih.gov.
For cation-exchange chromatography, an aqueous mobile phase, sometimes with the addition of a small amount of acid like formic acid to aid in subsequent mass spectrometric detection, is effective imreblank.ch.
Detection Methods:
UV Detection: While Fructoseglutamic Acid itself does not have a strong chromophore, it can be detected at low wavelengths (around 210 nm). However, this method may lack specificity.
Electrochemical Detection (ECD): Amadori compounds are electrochemically active and can be sensitively detected using pulsed amperometric detection (PAD) or integrated amperometry acs.orgimreblank.chnih.gov.
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer provides the highest selectivity and sensitivity, allowing for definitive identification and quantification.
Method Validation: A developed HPLC method would be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ).
Table 1: Example HPLC Parameters for Amadori Compound Analysis
| Parameter | Condition 1: Anion-Exchange | Condition 2: Cation-Exchange |
| Column | CarboPac PA-1 | IonPac CS-17 |
| Mobile Phase A | 0.1 M Ammonium Hydroxide | Water with 0.1% Formic Acid |
| Mobile Phase B | 0.5 M Sodium Acetate in 0.1 M NH4OH | Acetonitrile |
| Gradient | Linear gradient from 0% to 100% B | Isocratic or gradient elution |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Detection | UV (260 nm for aromatic amino acids) or ECD/PAD | Mass Spectrometry (ESI-MS) |
| Reference | acs.orgacs.org | imreblank.ch |
Direct GC-MS analysis of this compound is not feasible due to its low volatility and thermal instability. Therefore, derivatization is a mandatory step to convert the polar functional groups (hydroxyl, carboxyl, and amino groups) into less polar, more volatile, and thermally stable moieties nih.gov.
Derivatization Strategies:
Silylation: This is the most common derivatization technique for making compounds like Amadori products amenable to GC analysis. Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups researchgate.netomicsonline.orgnih.gov. The reaction creates TMS ethers, esters, and amines, significantly increasing the volatility of the analyte youtube.com.
Oximation followed by Silylation: To prevent the formation of multiple tautomeric forms of the sugar moiety during derivatization, a two-step process is often employed. First, the keto group is protected by oximation using a reagent like methoxyamine hydrochloride. This is then followed by silylation of the hydroxyl and carboxyl groups youtube.com. This approach yields a single, stable derivative for each Amadori compound, simplifying the resulting chromatogram.
Alkylation: An alternative to silylation is alkylation, for example, using methyl chloroformate (MCF). This method has shown good reproducibility for the analysis of amino and non-amino organic acids nih.govnih.gov.
GC-MS Analysis: The derivatized sample is then injected into the GC-MS system.
Column: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), is typically used for separation.
Mass Spectrometry: Electron ionization (EI) is commonly used, which generates reproducible fragmentation patterns that can be compared to mass spectral libraries for identification.
Table 2: GC-MS Derivatization and Analysis Workflow
| Step | Procedure | Purpose | Key Considerations |
| 1. Sample Preparation | Lyophilization/Drying | Remove water, which interferes with derivatization reagents. | Sample must be completely dry. |
| 2. Oximation (Optional but recommended) | Reaction with methoxyamine hydrochloride in pyridine. | Stabilize the keto group and prevent multiple derivative peaks. | Reaction is typically carried out at a slightly elevated temperature (e.g., 37°C). |
| 3. Silylation | Reaction with a silylating agent (e.g., MSTFA). | Increase volatility and thermal stability by replacing active hydrogens with TMS groups. | Anhydrous conditions are crucial. |
| 4. GC-MS Injection | Introduction of the derivatized sample into the GC inlet. | Vaporize the sample for separation on the column. | Split or splitless injection may be used depending on concentration. |
| 5. Separation | Separation on a capillary GC column. | Separate the target analyte from other components in the mixture. | A suitable temperature program is required for good resolution. |
| 6. Detection | Mass spectrometric detection (EI). | Identify the compound based on its mass spectrum and retention time. | Characteristic fragment ions are used for confirmation. |
Ion chromatography (IC) is a subset of HPLC that is highly effective for separating charged molecules, making it well-suited for the analysis of this compound wikipedia.org. The separation is based on the interaction of the analyte ions with ion-exchange sites on the stationary phase uni-mate.hupickeringlabs.com.
Cation-Exchange Chromatography: At a low pH (e.g., 2.2), the amino group of Fructoseglutamic acid will be protonated, giving the molecule a net positive charge. This allows it to bind to a negatively charged cation-exchange resin. Elution is achieved by increasing the pH or the ionic strength of the mobile phase uni-mate.hu193.16.218.
Anion-Exchange Chromatography: At a higher pH, the carboxyl groups will be deprotonated, giving the molecule a net negative charge, enabling separation on a positively charged anion-exchange column wikipedia.org.
For quantitative analysis, IC is often coupled with conductivity detection or integrated pulsed amperometric detection (IPAD), which offers high sensitivity for electroactive compounds like amino acids and their derivatives without the need for derivatization thermofisher.com. This makes IC a direct, robust, and reliable method for quantifying this compound in various samples.
Mass Spectrometry for Structural Elucidation and Quantification
Mass spectrometry is an indispensable tool for the analysis of this compound, providing molecular weight information and structural details through fragmentation analysis.
Electrospray ionization (ESI) is a soft ionization technique that is ideal for analyzing polar, thermally labile molecules like Amadori compounds directly from a liquid phase (e.g., the eluent from an HPLC) imreblank.ch.
In positive ion mode ESI-MS, Fructoseglutamic Acid will typically be observed as the protonated molecule, [M+H]⁺. Adducts with sodium, [M+Na]⁺, and potassium, [M+K]⁺, are also commonly detected, especially given the "disodium salt" nature of the compound. A characteristic feature in the ESI-MS spectra of Amadori compounds is the facile neutral loss of water molecules from the sugar moiety. Therefore, prominent ions corresponding to [M+H-H₂O]⁺ and [M+H-2H₂O]⁺ are frequently observed, with the [M+H-H₂O]⁺ ion often being the most abundant imreblank.ch.
Tandem mass spectrometry (MS/MS) is used for the structural elucidation of this compound. In an MS/MS experiment, the precursor ion (e.g., [M+H]⁺) is isolated and then fragmented by collision-induced dissociation (CID) to produce a spectrum of product ions.
The fragmentation pattern is characteristic of the Amadori compound structure. Key fragmentation pathways for a fructosyl-amino acid include imreblank.chresearchgate.netnih.govnih.gov:
Consecutive neutral losses from the sugar moiety: The most common fragmentation pathway involves the sequential loss of water molecules (18 Da), leading to ions at [M+H-18]⁺, [M+H-36]⁺, and [M+H-54]⁺.
Cleavage of the C-N bond: Fission between the sugar and the amino acid moieties can occur, although this is often less favorable than water loss.
Further fragmentation of the dehydrated sugar: The ion formed after the loss of three water molecules can lose formaldehyde (B43269) (30 Da), which is a characteristic fragmentation for hexose-derived Amadori compounds, resulting in a furylium/immonium ion imreblank.chresearchgate.net.
By analyzing these characteristic fragment ions, the structure of Fructoseglutamic Acid can be confirmed, and it can be distinguished from other isomers or related compounds. For quantitative purposes, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) can be used, where a specific precursor-to-product ion transition is monitored, providing excellent selectivity and sensitivity.
Table 3: Characteristic MS/MS Fragmentations of Fructosyl-Amino Acids (Amadori Products)
| Precursor Ion | Fragment Ion | Description of Loss | Significance |
| [M+H]⁺ | [M+H-18]⁺ | Loss of one water molecule (H₂O) | Most common initial fragmentation |
| [M+H]⁺ | [M+H-36]⁺ | Loss of two water molecules (2xH₂O) | Further dehydration of the sugar moiety |
| [M+H]⁺ | [M+H-54]⁺ | Loss of three water molecules (3xH₂O) | Formation of a pyrylium (B1242799) ion |
| [M+H]⁺ | [M+H-84]⁺ | Loss of three water molecules and formaldehyde (3xH₂O + CH₂O) | Characteristic of hexose-derived Amadori products, forms a furylium/immonium ion |
| [M+H]⁺ | [AA+H+CH₂]⁺ | Cleavage and rearrangement | Diagnostic ion related to the amino acid residue |
| AA = Amino Acid |
High-Resolution Mass Spectrometry for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone technique for the unequivocal identification and structural analysis of this compound. uci.edunih.gov This method provides highly accurate mass measurements, enabling the determination of the elemental composition of the molecule and its fragments with a high degree of confidence. uci.edu Techniques such as electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) are frequently employed for the analysis of Amadori compounds. imreblank.chresearchgate.net
In HRMS analysis, the protonated molecule [M+H]+ of fructosylglutamate is often observed. The fragmentation pattern obtained through MS/MS experiments provides valuable structural information. A characteristic fragmentation for many hexose-derived Amadori compounds is the neutral loss of water molecules. The ion [M + H - H₂O]+ is frequently one of the most abundant peaks in the mass spectrum. imreblank.chresearchgate.net Further fragmentation can lead to the loss of formaldehyde ([M + H - 3H₂O - H₂CO]+), which is considered a characteristic fragmentation for these types of compounds. imreblank.ch
High-performance cation exchange chromatography (HPCEC) coupled to tandem mass spectrometry has proven to be an effective tool for separating and identifying various Amadori compounds, including fructosylglutamate, in complex matrices such as food products. imreblank.chresearchgate.netcapes.gov.br This approach leverages the high specificity and sensitivity of mass spectrometry for reliable identification. imreblank.chresearchgate.net
Table 1: Characteristic MS/MS Fragments of Hexose-Derived Amadori Compounds
| Precursor Ion | Characteristic Fragment Ions | Observations |
|---|---|---|
| [M+H]⁺ | [M+H - H₂O]⁺ | Often the most abundant peak. imreblank.chresearchgate.net |
| [M+H - 2H₂O]⁺ | Sequential loss of water. | |
| [M+H - 3H₂O]⁺ | Further dehydration. | |
| [M+H - 3H₂O - H₂CO]⁺ | Characteristic loss of formaldehyde. imreblank.ch | |
| Fragments from the amino acid moiety | Specific to the linked amino acid (glutamic acid in this case). imreblank.ch |
This table is interactive. Data is generalized from typical fragmentation patterns of hexose-derived Amadori compounds.
Spectroscopic and Other Advanced Analytical Tools
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Linkage Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of this compound in solution. researchgate.net Both ¹H and ¹³C NMR provide critical data regarding the connectivity of atoms and the stereochemistry of the molecule. researchgate.net Amadori compounds like fructosylglutamate exist as a complex mixture of isomers in solution, including the open-chain keto form and cyclic α- and β-pyranose and furanose forms. researchgate.netnih.gov
¹³C NMR spectroscopy is particularly powerful for identifying these different isomers. nih.gov For instance, the keto-form is characterized by a distinctive carbonyl signal (C-2) at a low field (around 206 ppm), while the C-2 signals for the cyclic α- and β-anomers appear at a higher field (around 100-103 ppm). researchgate.net Studies on various Amadori compounds have shown that the β-pyranose form is often the predominant isomer in a D₂O solution. nih.gov
¹H NMR spectra provide information on the proton environment and can reveal details about the conformation. nih.gov The coupling constants between adjacent protons are used to determine dihedral angles and thus the conformation of the sugar ring. Advanced NMR techniques, including dynamic NMR spectroscopy, have been applied to study the rates of isomerization between the different forms of Amadori compounds. nih.gov
Table 2: Illustrative ¹³C NMR Chemical Shifts for Isomers of Fructose-Amino Acid Adducts
| Carbon Atom | Keto-form (ppm) | α-anomer (ppm) | β-anomer (ppm) |
|---|---|---|---|
| C-1 | ~55 | ~58 | ~57 |
| C-2 | ~206 | ~103 | ~101 |
| C-3 | ~72 | ~71 | ~76 |
| C-4 | ~70 | ~70 | ~70 |
| C-5 | ~73 | ~72 | ~73 |
| C-6 | ~64 | ~64 | ~64 |
This table is interactive. The chemical shift values are approximate and based on data reported for various Amadori compounds. researchgate.net
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization and Quantification
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. The IR spectrum of an Amadori compound displays characteristic absorption bands corresponding to its various structural features. These typically include broad O-H stretching vibrations from the hydroxyl groups of the fructose (B13574) moiety and any carboxylic acid groups, C-H stretching from the aliphatic backbone, and the C=O stretching of the ketone group in the open-chain form and the carboxylate groups. The N-H bending and C-N stretching vibrations associated with the secondary amine linkage are also observable.
Table 3: Typical Infrared Absorption Bands for Amadori Compounds
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
|---|---|---|
| 3600-3200 | O-H | Stretching (hydroxyl, carboxylic acid) |
| 3000-2850 | C-H | Stretching (aliphatic) |
| ~1710 | C=O | Stretching (ketone, open-chain) |
| 1650-1580 | COO⁻ | Asymmetric Stretching (carboxylate) |
| ~1550 | N-H | Bending |
| 1420-1380 | COO⁻ | Symmetric Stretching (carboxylate) |
| 1260-1000 | C-O, C-N | Stretching |
This table is interactive. The listed ranges are general for molecules containing these functional groups.
Development of Amadori Compound-Specific Enzymatic Assays for this compound
The development of specific enzymatic assays offers a highly selective and sensitive method for the quantification of Amadori compounds like this compound. These assays typically rely on enzymes, such as fructosamine (B8680336) oxidases or deglycating enzymes, that can specifically recognize and catalyze a reaction involving the Amadori compound.
One common approach involves the use of fructosamine-specific oxidases (e.g., fructosyl-amino acid oxidase) which catalyze the oxidative cleavage of the C-N bond, yielding glucosone, the corresponding amino acid (glutamic acid), and hydrogen peroxide (H₂O₂). The amount of H₂O₂ produced can then be quantified using a variety of methods, most commonly a colorimetric assay involving a peroxidase-catalyzed reaction with a chromogenic substrate.
The nitro blue tetrazolium (NBT) assay is another colorimetric method that has been used for the determination of fructosamines, a class of compounds that includes this compound. mdpi.com In this assay, the Amadori compound, under alkaline conditions, reduces the NBT to form a colored formazan (B1609692) product, the absorbance of which can be measured spectrophotometrically. While widely used, the specificity of the NBT assay can be a limitation.
Research continues to focus on the discovery and engineering of novel enzymes with higher specificity and efficiency for different types of Amadori compounds, which would enable the development of more accurate and robust enzymatic assays for this compound in various applications.
Theoretical and Computational Investigations of Fructoseglutamic Acid Disodium Salt
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations offer powerful tools to predict the three-dimensional structure and dynamic behavior of molecules like fructoseglutamic acid disodium (B8443419) salt.
Conformational Analysis and Stability Predictions
The conformational landscape of fructoseglutamic acid disodium salt is complex, influenced by the flexibility of the fructose (B13574) and glutamic acid moieties. In solution, fructose exists as an equilibrium mixture of several tautomers, including β-d-fructopyranose (the most stable, six-membered ring form), β-d-fructofuranose (a five-membered ring), and a small percentage of the open-chain form. wikipedia.orgacs.orglibretexts.org The open-chain form is crucial for the initial Maillard reaction with glutamic acid. wikipedia.org
Computational studies on similar Amadori rearrangement products (ARPs), which are isomers of the initial fructose-amino acid adduct, utilize methods like distance geometry algorithms and classical force fields (e.g., MMFF94) to generate and minimize a large number of conformers. nih.gov These conformers are then typically subjected to higher-level quantum mechanical calculations to refine their energies and identify the most stable structures. nih.gov For instance, in the study of phenylalanine-hexose conjugates, conformers were clustered and minimized at the semi-empirical PM6 level before further optimization with Density Functional Theory (DFT). nih.gov The stability of different conformers is influenced by intramolecular hydrogen bonding and the solvation environment. The disodium salt form would further influence the conformation due to electrostatic interactions and coordination with water molecules.
Ligand-Protein Docking for Interaction Prediction
This compound, as an early-stage advanced glycation end-product (AGE), has the potential to interact with various proteins in biological systems. Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a protein receptor.
The general approach for docking AGEs involves preparing the three-dimensional structures of both the ligand (this compound) and the target protein. researchgate.net Docking simulations can then be performed using software like AutoDock. researchgate.netresearchgate.net These simulations explore various possible binding poses of the ligand within the protein's active or binding site and score them based on factors like shape complementarity and intermolecular interactions (e.g., hydrogen bonds, electrostatic interactions). researchgate.net
Studies on the interaction of other AGEs with proteins like human serum albumin (HSA) have shown that glycation can alter the protein's structure and reduce its binding affinity for other molecules. nih.govresearcher.life For this compound, potential protein targets could include the Receptor for Advanced Glycation End-products (RAGE), which is known to bind a variety of AGEs and mediate inflammatory responses. nih.gov Docking studies could help identify key amino acid residues involved in the binding and provide insights into the potential biological consequences of such interactions. For example, studies on other glycated proteins have identified specific lysine (B10760008) and arginine residues as common sites for glycation. researcher.life
Quantum Chemical Calculations
Quantum chemical calculations provide a deeper understanding of the electronic properties and reactivity of molecules.
Electronic Structure and Reactivity Assessments
The electronic structure of this compound dictates its chemical behavior. Quantum chemical methods like Density Functional Theory (DFT) can be used to calculate properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution. nih.govresearchgate.net These calculations can reveal the most reactive sites of the molecule.
The initial step in the formation of fructoseglutamic acid is the Maillard reaction, a non-enzymatic browning reaction between the carbonyl group of the open-chain form of fructose and the amino group of glutamic acid. wikipedia.orgresearchgate.net DFT studies on the Maillard reaction have shown that it proceeds through the formation of a Schiff base, followed by tautomerization to generate the Amadori rearrangement product. nih.govresearchgate.net The reactivity of fructose is higher than glucose in the initial stages of the Maillard reaction because a larger proportion of fructose exists in the more reactive open-chain form. wikipedia.org
Energetics of Formation and Degradation Pathways
Quantum chemical calculations are instrumental in elucidating the reaction mechanisms and energetics of the formation and degradation of Amadori products. rsc.orgchemrxiv.org DFT calculations have been employed to study the Maillard reaction, revealing that the formation of the Schiff base and the subsequent Amadori rearrangement involve several steps with specific energy barriers. nih.govresearchgate.net Water has been shown to play a critical catalytic role in many of these reaction steps. nih.gov
The degradation of Amadori products can follow complex pathways, leading to the formation of various compounds, including dicarbonyls and 5-hydroxymethylfurfural (B1680220) (HMF). nih.govresearchgate.net Computational studies can help to map out these degradation pathways and calculate the activation energies for each step, providing insights into the conditions that favor the formation of specific products. For example, studies on the ribose-glycine Maillard reaction have shown that the formation of Amadori rearrangement products is most favorable under basic and neutral conditions. researchgate.net
Structure-Activity Relationship (SAR) Elucidation
While specific SAR studies on this compound are lacking, general principles can be inferred from related compounds. The biological activity of fructose-amino acid conjugates is determined by their chemical structure. For instance, the antioxidant and α-amylase inhibitory activities of some phenolic compounds isolated from Cyperus rotundus were evaluated, highlighting the potential for biological activity in such hybrid molecules. nih.gov
Interactive Data Table: Computational Methods in Related Studies
| Research Area | Computational Method | Key Findings | Reference |
| Amadori Product Conformational Analysis | Distance Geometry, MMFF94, PM6, DFT | Identification of low-energy conformers and influence of protonation state. | nih.gov |
| Maillard Reaction Mechanism | Density Functional Theory (DFT) | Elucidation of Schiff base formation and Amadori rearrangement pathways. | nih.govresearchgate.net |
| Ligand-Protein Docking of AGEs | AutoDock | Prediction of binding modes and interactions of AGEs with protein receptors. | researchgate.netresearchgate.net |
| Energetics of Amadori Product Formation | Density Functional Theory (DFT) | Determination of reaction favorability under different pH conditions. | researchgate.net |
Computational Prediction of Biochemical Activities
The exploration of the biochemical activities of this compound, an Amadori rearrangement product, has been significantly advanced through the use of computational methods. These in silico approaches allow for the prediction of molecular behavior and interaction with biological systems, providing a cost-effective and time-efficient alternative to traditional laboratory screening. Key computational techniques employed include molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and density functional theory (DFT).
Molecular docking simulations are a primary tool for predicting how this compound might interact with specific protein targets. For instance, studies on similar fructose-amino acid conjugates have utilized docking to predict binding affinities to enzymes involved in metabolic pathways. nih.govoup.com This method involves creating a three-dimensional model of the compound and "docking" it into the binding site of a target protein to calculate the binding energy and predict the strength of the interaction. oup.comresearchgate.net Potential protein targets for this compound could include enzymes involved in glycation processes or those with roles in oxidative stress pathways.
QSAR modeling represents another powerful computational tool. youtube.com By analyzing a dataset of compounds with known activities, QSAR models can identify mathematical relationships between the chemical structure of a molecule and its biological activity. youtube.com For this compound, a QSAR model could be developed using a training set of various Amadori products with experimentally determined antioxidant or anti-inflammatory properties. kjpp.net The model could then predict the potential activity of this compound based on its unique structural features.
DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net In the context of this compound, DFT calculations can predict properties such as the molecule's reactivity, stability, and antioxidant potential by analyzing its electronic and structural properties. researchgate.net For example, DFT can be used to calculate the bond dissociation energy of hydroxyl groups within the fructose moiety, providing an indication of the compound's ability to scavenge free radicals.
Collectively, these computational approaches provide a theoretical framework for predicting a range of biochemical activities for this compound. While experimental validation is essential, these in silico predictions are invaluable for guiding further research and prioritizing experimental studies. kjpp.netnih.gov
Design of Novel this compound Analogs
The design of novel analogs of this compound is a promising avenue for developing new compounds with enhanced or specific biochemical activities. Computational chemistry plays a crucial role in this process, enabling the rational design of molecules with desired properties before their actual synthesis. nih.gov
One primary strategy for analog design is to modify the functional groups of the parent molecule. For this compound, this could involve alterations to both the fructose and glutamic acid moieties. For example, the hydroxyl groups on the fructose portion could be substituted or modified to enhance antioxidant activity or alter solubility. Similarly, the carboxylic acid groups of the glutamic acid part could be esterified or converted to amides to modulate the molecule's charge and potential interactions with biological targets.
Structure-based drug design is a key computational approach used in the creation of novel analogs. This method utilizes the three-dimensional structure of a target protein to design molecules that can bind to it with high affinity and specificity. mdpi.com If a specific protein target for this compound is identified through biochemical assays or computational predictions, its structure can be used to guide the design of analogs that fit more precisely into the binding site. Molecular docking simulations are instrumental in this process, allowing for the virtual screening of numerous potential analogs to identify those with the most favorable binding energies and interaction profiles. oup.com
Another approach is ligand-based drug design, which is employed when the structure of the biological target is unknown. This method relies on the knowledge of other molecules that bind to the target of interest. A library of known active compounds can be used to develop a pharmacophore model, which describes the essential three-dimensional arrangement of functional groups required for biological activity. This model can then be used to design new analogs of this compound that incorporate these key features.
The table below outlines some potential modifications for the design of novel this compound analogs and the rationale behind these changes.
| Compound Name | Modification | Rationale for Design |
| This compound | Parent Molecule | Baseline for comparison |
| Fructose-aspartic Acid Analog | Replacement of glutamic acid with aspartic acid | To investigate the effect of amino acid side chain length on activity. |
| Acetylated Fructoseglutamic Acid Analog | Acetylation of hydroxyl groups on the fructose moiety | To potentially enhance cell permeability and alter antioxidant activity. |
| Fructoseglutamic Acid Di-amide Analog | Conversion of carboxylic acid groups to amides | To modify the charge and hydrogen bonding capabilities of the molecule. |
Through these computational design strategies, it is possible to systematically explore the chemical space around this compound and identify novel analogs with potentially improved therapeutic or functional properties. These in silico designed compounds can then be synthesized and subjected to experimental testing to validate their predicted activities.
Future Research Directions and Unexplored Avenues
Emerging Roles in Complex Biological Systems
Preliminary research into Amadori compounds, the class to which Fructoseglutamic Acid Disodium (B8443419) Salt belongs, suggests a potential to influence cellular processes. It has been hypothesized that these compounds may play a role in altering cellular adhesion, potentially impacting processes such as cancer metastasis, and may also be involved in inducing apoptosis, or programmed cell death. However, specific research into the direct effects of Fructoseglutamic Acid Disodium Salt on these complex biological systems is still in its nascent stages. Future investigations are poised to uncover the specific molecular pathways and cellular targets through which this compound may exert its influence, moving from broad speculation to concrete evidence-based understanding.
Integration with Multi-Omics Approaches (e.g., Metabolomics, Glycomics)
The advent of multi-omics technologies presents a significant opportunity to unravel the intricate roles of this compound. Metabolomics, the large-scale study of small molecules, can be employed to track the metabolic fate of this compound within an organism, identifying its downstream metabolites and the metabolic pathways it perturbs. Similarly, glycomics, the comprehensive study of the glycome (the entire complement of sugars in an organism), can provide insights into how this compound may influence glycosylation patterns and carbohydrate metabolism. The integration of these powerful analytical platforms will be instrumental in building a holistic picture of the compound's biological significance.
Development of Novel Non-Clinical Research Models
To rigorously investigate the biological activities of this compound, the development of sophisticated non-clinical research models is paramount. The creation of labeled analogues, such as Fructose-glutamic acid-D5, is a critical first step, enabling researchers to trace the compound's journey through biological systems with greater precision. Future endeavors will likely focus on the development of specific cell-based assays and, potentially, animal models to study the long-term effects and mechanisms of action of this compound in a controlled environment. These models will be indispensable for validating the hypotheses generated from in vitro and multi-omics studies.
Interdisciplinary Research Opportunities in Food Science and Biochemistry
The natural origin of this compound in food products opens up a fertile ground for interdisciplinary research between food science and biochemistry. Food scientists can investigate how different processing techniques and storage conditions influence the formation and concentration of this compound in various food matrices. Biochemists, in turn, can explore the bioavailability and physiological effects of the compound as consumed through the diet. This collaborative approach can lead to a deeper understanding of how dietary components, formed during cooking and processing, interact with human physiology.
Methodological Advancements in Synthesis and Analysis for Advanced Research
Progress in understanding this compound is intrinsically linked to advancements in the methods used for its synthesis and analysis. The development of more efficient and scalable synthetic routes will be crucial for producing the high-purity compound required for rigorous biological testing. Furthermore, the refinement of analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), will enable more sensitive and accurate quantification of this compound in complex biological and food samples. These methodological improvements will underpin all future research efforts, providing the essential tools for discovery.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Fructoseglutamic Acid Disodium Salt in laboratory settings?
- Methodological Answer : Synthesis typically involves reacting fructose-glutamic acid with sodium hydroxide under controlled pH (7.0–8.5) and temperature (25–40°C). Purification steps may include recrystallization or column chromatography to isolate the disodium salt. Researchers should validate the product using elemental analysis and confirm stoichiometry via titration .
Q. Which analytical techniques are recommended for characterizing the purity and structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Performance Liquid Chromatography (HPLC) are critical for structural confirmation. Fourier-Transform Infrared Spectroscopy (FTIR) can verify functional groups, while X-ray crystallography provides crystallographic data. Purity assessments should include melting point analysis and ion chromatography for sodium quantification .
Q. How can researchers design experiments to assess the compound’s stability under varying environmental conditions?
- Methodological Answer : Accelerated stability testing under controlled humidity (e.g., 40–75% RH), temperature (e.g., 4°C, 25°C, 40°C), and light exposure can predict shelf-life. Use kinetic modeling (e.g., Arrhenius equation) to extrapolate degradation rates. Analytical methods like mass spectrometry should monitor decomposition products .
Advanced Research Questions
Q. What experimental strategies address contradictions in reported biological effects of this compound, such as its role in cellular metabolism?
- Methodological Answer : Conduct dose-response studies across multiple cell lines to identify concentration-dependent effects. Use isotopic labeling (e.g., ¹³C-glucose tracers) to track metabolic flux. Meta-analyses following PRISMA guidelines can reconcile discrepancies by comparing datasets from independent studies .
Q. How can researchers optimize the compound’s application in sodium-reduced food formulations while maintaining sensory properties?
- Methodological Answer : Pair sensory evaluation panels (e.g., triangle tests) with instrumental measurements (e.g., electronic tongue) to quantify umami enhancement. Compare this compound with other glutamates (e.g., monosodium glutamate) in model systems, adjusting molar ratios to balance sodium content and flavor potency .
Q. What advanced methodologies are suitable for investigating the compound’s interactions with biological macromolecules, such as proteins or enzymes?
- Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. Molecular dynamics simulations can predict interaction sites, while cryo-electron microscopy provides structural insights into complex formation .
Q. How can systematic reviews address gaps in understanding the compound’s pharmacokinetics and safety profile?
- Methodological Answer : Follow PRISMA guidelines to synthesize preclinical and clinical data. Use risk-of-bias tools (e.g., SYRCLE for animal studies) to evaluate evidence quality. Prioritize studies with harmonized protocols for absorption, distribution, metabolism, and excretion (ADME) parameters .
Data Analysis and Interpretation
Q. What statistical approaches resolve inconsistencies in dose-dependent toxicity data for this compound?
- Methodological Answer : Apply nonlinear regression models (e.g., probit analysis) to calculate LD₅₀ values. Use Bayesian meta-analysis to integrate heterogeneous datasets, accounting for variables like species-specific sensitivity or exposure duration .
Q. How should researchers design studies to evaluate the compound’s potential as a nitric oxide (NO) modulator in physiological systems?
- Methodological Answer : Combine electrochemical NO sensors (e.g., Clark-type electrodes) with fluorescence probes (e.g., DAF-FM) for real-time NO detection in vitro and in vivo. Validate findings using knockout models (e.g., eNOS⁻/⁻ mice) to isolate mechanistic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
